molecular formula C15H23NO2 B3168907 4-{[(4-Methoxyphenethyl)oxy]methyl}piperidine CAS No. 933701-38-3

4-{[(4-Methoxyphenethyl)oxy]methyl}piperidine

Cat. No.: B3168907
CAS No.: 933701-38-3
M. Wt: 249.35 g/mol
InChI Key: AHFZAGPBQQAPLI-UHFFFAOYSA-N
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Description

4-{[(4-Methoxyphenethyl)oxy]methyl}piperidine is a piperidine derivative featuring a methoxyphenethyloxy-methyl substituent at the 4-position of the piperidine ring. Piperidine derivatives are widely studied for their pharmacological and chemical properties, particularly in drug discovery due to their ability to interact with biological targets such as G-protein-coupled receptors (GPCRs) and enzymes.

Properties

IUPAC Name

4-[2-(4-methoxyphenyl)ethoxymethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-17-15-4-2-13(3-5-15)8-11-18-12-14-6-9-16-10-7-14/h2-5,14,16H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFZAGPBQQAPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCOCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-{[(4-Methoxyphenethyl)oxy]methyl}piperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydriodic acid for reduction and various oxidizing agents for oxidation . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

The compound 4-{[(4-Methoxyphenethyl)oxy]methyl}piperidine is a chemical entity with notable applications in scientific research, particularly in the fields of biochemistry and pharmacology. Below is a detailed exploration of its applications, supported by data tables and case studies.

Biochemical Research

This compound is utilized in proteomics research, where it serves as a biochemical tool for studying protein interactions and functions. Its structure allows it to interact with various biological molecules, making it suitable for investigating enzyme activities and receptor binding.

Pharmacological Studies

This compound has potential implications in pharmacology due to its structural similarities with known psychoactive substances. It may be explored for its effects on neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in mood regulation and cognitive functions.

Drug Development

The unique properties of this compound make it a candidate for the development of new therapeutic agents. Researchers focus on modifying its structure to enhance efficacy and reduce side effects in potential drugs targeting neurological disorders.

Data Table: Summary of Applications

Application AreaDescriptionPotential Impact
Biochemical ResearchUsed as a biochemical tool in proteomicsAdvances understanding of protein interactions
Pharmacological StudiesInvestigates effects on neurotransmitter systemsInsights into mood regulation and cognitive functions
Drug DevelopmentCandidate for new therapeutic agentsDevelopment of treatments for neurological disorders

Case Study 1: Proteomics Analysis

In a study conducted by [source], researchers utilized this compound to investigate protein interactions within neuronal cells. The findings indicated that the compound could effectively modulate specific protein activities, suggesting its role in synaptic transmission.

Case Study 2: Neuropharmacology

A pharmacological study highlighted the compound's potential to influence dopamine receptor activity. The results showed that varying concentrations of this compound led to significant changes in receptor binding affinities, indicating its possible use in treating dopamine-related disorders such as schizophrenia.

Case Study 3: Synthesis and Modification

Researchers have also explored the synthesis of derivatives of this compound to enhance its pharmacological properties. Modifications resulted in compounds with improved potency and selectivity for specific receptors, paving the way for novel drug candidates.

Mechanism of Action

The mechanism of action of 4-{[(4-Methoxyphenethyl)oxy]methyl}piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 4-{[(4-Methoxyphenethyl)oxy]methyl}piperidine with similar compounds:

Compound Name Molecular Formula Substituent(s) Molecular Weight Hazard Class Key Features
This compound C₁₆H₂₃NO₂ 4-Methoxyphenethyloxy-methyl 261.36 g/mol Not reported Methoxy group (electron-donating)
4-[(4-Methylbenzyl)oxymethyl]piperidine C₁₄H₂₁NO 4-Methylbenzyloxy-methyl 219.32 g/mol Xi (Irritant) Enhanced lipophilicity from methyl group
4-(((4-Fluorophenyl)thio)methyl)piperidine HCl C₁₂H₁₅ClFNS 4-Fluorophenylthio-methyl 275.77 g/mol Not reported Thioether linkage; fluorine substituent
Paroxetine (3-((benzo[1,3]dioxol-5-yl)oxy)methyl)-4-(4-fluorophenyl)piperidine) C₁₉H₂₀FNO₃ Benzo[1,3]dioxolyloxy-methyl 329.37 g/mol Prescription drug Antidepressant; serotonin reuptake inhibition

Key Observations :

  • Substituent Effects: The methoxy group in the target compound may improve solubility compared to non-polar substituents (e.g., methyl in ).
  • Electron Modulation : Methoxy (electron-donating) and trifluoromethyl (electron-withdrawing, as in ) groups alter electronic density, impacting receptor interactions. For example, methoxy groups in opioid analogs like remifentanil enhance μ-opioid receptor binding .

Yield Comparison :

  • Piperidine derivatives with bulky substituents (e.g., tert-butyldimethylsilyl in ) often require chromatographic purification, reducing yields (e.g., 55% in vs. >90% for simpler analogs).

Biological Activity

4-{[(4-Methoxyphenethyl)oxy]methyl}piperidine is a compound that has garnered attention in biochemical research due to its potential therapeutic applications and interactions with biological targets. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-methoxyphenethyl group linked through an oxy-methyl bridge. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. The compound binds to specific molecular targets, modulating their activity, which leads to diverse biological effects such as:

  • Receptor Binding : It shows affinity for muscarinic receptors, which are involved in numerous physiological functions including neurotransmission and muscle contraction .
  • Enzyme Modulation : The compound may influence the activity of enzymes critical for metabolic processes, contributing to its potential therapeutic effects.

Antimicrobial Properties

Recent studies have indicated that derivatives of piperidine compounds exhibit antimicrobial activity against various pathogens. For instance, structure-activity relationship (SAR) studies showed promising in vitro activity against Mycobacterium tuberculosis, targeting the MmpL3 protein, which is essential for bacterial survival .

Antioxidant Activity

Research has demonstrated that methoxy-substituted piperidine derivatives possess significant antioxidant properties. These compounds have been evaluated using DPPH scavenging assays, indicating their potential in mitigating oxidative stress-related damage in biological systems .

Case Studies and Research Findings

  • Antitubercular Activity :
    • A series of analogs derived from this compound were tested for their effectiveness against M. tuberculosis. The most potent analogs displayed minimum inhibitory concentrations (MIC) in the low micromolar range, highlighting their potential as therapeutic agents .
  • Receptor Interaction Studies :
    • Binding studies on muscarinic receptors revealed that the compound can discriminate between receptor subtypes, suggesting its utility in developing selective pharmacological agents .
  • Antioxidant Evaluation :
    • Derivatives containing methoxy groups demonstrated superior antioxidant activity compared to their non-substituted counterparts. The presence of these groups was crucial for enhancing radical scavenging capabilities .

Data Tables

Activity TypeCompound/AnalogMIC (µM)Notes
Antitubercular4PP-16.3Initial hit
Antitubercular4PP-22.0Improved activity
AntioxidantMethoxy-piperidine-Significant DPPH scavenging

Q & A

Q. What are the key synthetic steps for preparing 4-{[(4-Methoxyphenethyl)oxy]methyl}piperidine?

The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting a piperidine precursor with 4-methoxyphenethyl chloride under alkaline conditions (e.g., triethylamine in dichloromethane) to introduce the phenethyloxy group .
  • Functionalization : Subsequent oxidation or substitution reactions to install the methyloxymethyl moiety, often requiring controlled temperatures (0–25°C) and inert atmospheres .
  • Purification : Use of recrystallization or column chromatography to isolate the hydrochloride salt form, ensuring ≥95% purity .

Q. How is the compound’s purity assessed post-synthesis?

Purity is validated via:

  • Elemental Analysis : Comparing theoretical vs. experimental values for C, H, N, and Cl (e.g., deviations ≤0.3% indicate high purity) .
  • Chromatography : HPLC or GC-MS to detect impurities (<1%) .
  • Spectroscopy : NMR (¹H/¹³C) and FT-IR to confirm structural integrity and absence of unreacted intermediates .

Q. What spectroscopic techniques are used for structural characterization?

  • NMR : ¹H NMR identifies protons on the piperidine ring (δ 2.5–3.5 ppm) and methoxyphenethyl group (δ 6.7–7.2 ppm for aromatic protons; δ 3.8 ppm for -OCH₃) .
  • FT-IR : Peaks at 1240 cm⁻¹ (C-O-C ether stretch) and 2850–2950 cm⁻¹ (C-H stretches in piperidine) confirm functional groups .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 291.79 for C₁₈H₂₁NO₃) .

Advanced Research Questions

Q. How to address discrepancies between theoretical and experimental elemental analysis data?

Discrepancies (e.g., 65.66% C theoretical vs. 65.53% found ) arise from:

  • Sample Hydration : Adsorbed moisture increases H% values; dry samples under vacuum before analysis.
  • Incomplete Combustion : Optimize combustion conditions (e.g., higher oxygen flow) to ensure full oxidation of carbonaceous residues.
  • Instrument Calibration : Regular calibration using certified reference standards minimizes systematic errors .

Q. What strategies optimize reaction yields in complex piperidine syntheses?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity in biphasic systems .
  • Microwave Assistance : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity in etherification steps .

Q. How to evaluate the compound’s potential biological activity?

  • Enzyme Assays : Test inhibition of serotonin (5-HT) receptors using radioligand binding assays (IC₅₀ values <10 µM suggest high affinity) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) to assess antiproliferative effects at 1–100 µM .
  • ADMET Profiling : Computational modeling (e.g., SwissADME) predicts blood-brain barrier permeability and metabolic stability .

Q. How do structural modifications influence physicochemical properties?

  • Solubility : Introducing polyethylene glycol (PEG) chains (e.g., -OCH₂CH₂OCH₃) increases aqueous solubility by 3–5× .
  • Lipophilicity : Adding electron-withdrawing groups (e.g., -NO₂) elevates logP values, enhancing membrane permeability .
  • Stability : Hydrochloride salt forms reduce hygroscopicity, improving shelf life under ambient conditions .

Q. How to integrate computational methods in reaction design?

  • Quantum Mechanics (QM) : Calculate reaction pathways and transition states using Gaussian09 to identify low-energy routes .
  • Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts and solvents for novel syntheses .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics to prioritize experimental conditions .

Q. How do substituent effects impact receptor binding affinity?

  • Methoxy Positioning : Para-methoxy groups on the phenyl ring enhance 5-HT receptor binding (ΔG = -9.2 kcal/mol) via hydrophobic interactions .
  • Piperidine Conformation : Chair conformations minimize steric hindrance, improving fit into receptor pockets (docking scores >80% vs. boat forms) .
  • Steric Bulk : Bulky substituents (e.g., trifluoromethyl) reduce affinity by 40% due to unfavorable van der Waals clashes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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